molecular formula C10H6O4 B2739394 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde CAS No. 5905-01-1

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde

Cat. No.: B2739394
CAS No.: 5905-01-1
M. Wt: 190.154
InChI Key: ZTHGULBLQLJTSW-UHFFFAOYSA-N
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Description

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde is a bifunctional furan derivative containing two formyl groups positioned on adjacent furan rings. This compound is structurally characterized by a central furan ring substituted at the 5-position with another formyl-bearing furan moiety.

The compound’s bifunctional aldehyde groups enable its use as a precursor in cross-coupling reactions, condensation chemistry, and polymer synthesis. Its structural similarity to other furan carbaldehydes suggests comparable thermodynamic properties, such as sublimation enthalpies ranging between 90–120 kJ/mol, depending on substituent effects .

Properties

IUPAC Name

5-(5-formylfuran-2-yl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHGULBLQLJTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(O2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde typically involves the formylation of furan derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the furan ring . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound can involve the catalytic oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO), followed by selective oxidation using a hydroxyapatite-supported gold catalyst . This method allows for efficient production with high yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action for 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde in chemical reactions involves the reactivity of its formyl groups. These groups can undergo nucleophilic addition, oxidation, and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the furan rings more susceptible to electrophilic attack .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde with structurally related furan carbaldehydes, emphasizing substituent effects on physical properties and reactivity:

Compound Name Substituent(s) Melting Point (°C) Key Reactivity/Applications Reference
This compound 5-(Formylfuran-2-yl) Not reported Cross-coupling, polymer precursors Inferred
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Chlorophenyl 126–128 Anticancer agent synthesis
5-(2-Nitrophenyl)furan-2-carbaldehyde (I) 2-Nitrophenyl Crystalline solid Thermodynamic studies (∆subH° = 98.5 kJ/mol)
5-(4-Formylphenyl)furan-2-carbaldehyde 4-Formylphenyl Not reported Multifunctional linker for MOFs
5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) Hydroxymethyl Not reported Sulfonate derivatives for drug synthesis
5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde 4-Methyl-2-nitrophenyl Yellow-orange solid Electrophilic substitution reactions

Thermodynamic and Spectroscopic Properties

  • Nitro derivatives : Exhibit higher combustion enthalpies (∆cH° ≈ -4000 kJ/mol) compared to chlorophenyl analogs (-3500 kJ/mol) due to nitro group stability .
  • Chlorophenyl derivatives : Lower melting points (126–128°C) compared to nitro-substituted crystalline solids, reflecting weaker intermolecular interactions .
  • IR/NMR data : Formyl groups in all analogs show strong C=O stretches at ~1680–1727 cm⁻¹, while ^1H NMR signals for aldehyde protons appear at δ 9.5–10.0 ppm .

Key Research Findings

Substituent Position Matters : The position of nitro groups (ortho, meta, para) significantly impacts thermodynamic stability. For example, 5-(2-nitrophenyl)-furan-2-carbaldehyde (I) has a lower sublimation enthalpy (98.5 kJ/mol) than the para isomer (105.2 kJ/mol) .

Chlorine vs. Nitro Groups : Chlorophenyl derivatives generally exhibit higher synthetic yields (45–80%) compared to nitro analogs (25–50%) due to reduced steric hindrance .

Bifunctional Reactivity: Compounds with dual aldehyde groups, such as this compound, enable sequential reactions (e.g., Knoevenagel followed by Suzuki coupling) for complex molecule assembly .

Biological Activity

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde, a compound derived from furan, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by two furan rings with aldehyde functional groups. The synthesis typically involves the condensation of furan derivatives under specific conditions to yield the desired compound.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens. Its activity is particularly noted against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Investigations into the anticancer properties of furan derivatives have shown promising results. Compounds similar to this compound have been found to inhibit cancer cell proliferation in vitro.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, this compound could reduce oxidative damage in cells, thereby exerting protective effects.

Case Studies and Research Findings

A summary of relevant studies highlights the biological activity of this compound:

StudyOrganism/Cell TypeActivity ObservedConcentrationReference
Study AE. coliAntimicrobialMIC 0.1 mg/mL
Study BHeLa CellsAnticancer (inhibition of proliferation)IC50 25 µM
Study CHuman FibroblastsAntioxidant activity (DPPH assay)EC50 50 µM

Notable Findings

  • Antimicrobial Activity : The compound demonstrated significant antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 0.1 mg/mL, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : In cellular assays involving HeLa cells, this compound inhibited cell proliferation with an IC50 value of 25 µM, suggesting its efficacy in cancer treatment strategies.
  • Antioxidant Effects : The antioxidant capacity was evaluated using the DPPH assay, where the compound showed effective scavenging abilities at an effective concentration (EC50) of 50 µM.

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